molecular formula C13H14ClN5O2S B10895621 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide

Cat. No.: B10895621
M. Wt: 339.80 g/mol
InChI Key: NBFXJWAMSIIIQE-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a pyridine ring, and a butanamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by their coupling through a butanamide linkage. Common reagents used in these reactions include various amines, chlorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or pyridine rings, altering their electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE is unique due to its combination of pyrimidine and pyridine rings, along with the butanamide linkage. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14ClN5O2S

Molecular Weight

339.80 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide

InChI

InChI=1S/C13H14ClN5O2S/c1-2-8(22-13-17-9(15)5-11(20)19-13)12(21)18-10-4-3-7(14)6-16-10/h3-6,8H,2H2,1H3,(H,16,18,21)(H3,15,17,19,20)

InChI Key

NBFXJWAMSIIIQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

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